ブレビカンパニン B

概要

説明

科学的研究の応用

Brevicompanine B has diverse applications in scientific research:

Chemistry: It serves as a model compound for studying diketopiperazine chemistry and its derivatives.

Medicine: Its activity against Plasmodium falciparum highlights its potential as an antimalarial agent.

Industry: It is used in the development of plant growth regulators and other agricultural chemicals.

作用機序

ブレビコンパニン B は、植物の概日時計の中核成分の転写を調節することで効果を発揮します . これにより、植物の成長と発達が調節されます。 分子標的には、概日リズムの調節に関与するさまざまな遺伝子が含まれます .

類似化合物:

ブレビコンパニン A: 同様の植物成長調節特性を持つ別のジケトピペラジン代謝物.

フラクチゲニン B: 比較可能な生物活性を持つジケトピペラジンアルカロイド.

アロ-ブレビコンパニン B: 構造的類似性と同様の生物学的機能を持つアナログ.

ユニークさ: ブレビコンパニン B は、Plasmodium falciparum に対する特異的な活性と、植物の概日リズムに対する顕著な効果によりユニークです . 抗真菌性や抗菌性がないことも、他のジケトピペラジン代謝物と区別される点です .

生化学分析

Biochemical Properties

Brevicompanine B interacts with various enzymes and proteins in biochemical reactions. It is known for its antiplasmodial activity, indicating that it interacts with enzymes and proteins essential for the survival of Plasmodium falciparum .

Cellular Effects

Brevicompanine B has significant effects on various types of cells and cellular processes. It influences cell function by acting against the malaria parasite, Plasmodium falciparum

Molecular Mechanism

It is known to exert its effects at the molecular level, particularly against Plasmodium falciparum

Metabolic Pathways

It is known to interact with enzymes or cofactors in the malaria parasite, Plasmodium falciparum

準備方法

合成経路と反応条件: ブレビコンパニン B は、ペニシリウム・ブレビコンパクタムの培養によって合成できます。真菌は、28°C で 6 日間、ポテトデキストロース寒天培地で培養して種培養を調製します。 これらの培養物は、その後、米と蒸留水を含む滅菌されたエルレンマイヤーフラスコに接種されます . 発酵工程には、酢酸エチルを用いた化合物の抽出と、クロマトグラフィー法による精製が含まれます .

工業生産方法: ブレビコンパニン B の工業生産は、同様の発酵工程を大規模で行います。 発酵ブロスを溶媒で抽出し、高度なクロマトグラフィー法を用いて精製し、高純度と収率を確保します .

3. 化学反応解析

反応の種類: ブレビコンパニン B は、酸化や還元など、さまざまな化学反応を起こします。 ジケトピペラジン構造のために、置換反応にも関与しています .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化により水酸化誘導体が生成され、還元により還元されたジケトピペラジンアナログが生成される可能性があります .

4. 科学研究への応用

ブレビコンパニン B は、科学研究においてさまざまな用途があります。

化学反応の分析

Types of Reactions: Brevicompanine B undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions due to its diketopiperazine structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine analogs .

類似化合物との比較

Brevicompanine A: Another diketopiperazine metabolite with similar plant growth regulatory properties.

Fructigenine B: A diketopiperazine alkaloid with comparable biological activities.

Allo-brevicompanine B: An analog with structural similarities and similar biological functions.

Uniqueness: Brevicompanine B is unique due to its specific activity against Plasmodium falciparum and its pronounced effect on plant circadian rhythms . Its lack of antifungal and antibacterial activity also sets it apart from other diketopiperazine metabolites .

特性

IUPAC Name |

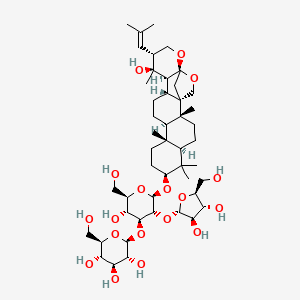

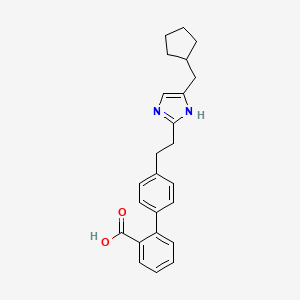

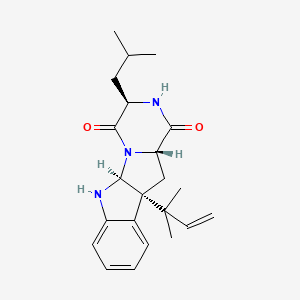

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXPBJUEOMQIJN-HBCLNWRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Brevicompanine B?

A1: Brevicompanine B, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, brevicompanine B analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.

Q2: What is known about the structure of Brevicompanine B?

A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of Brevicompanine B, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on Brevicompanine B would be needed for detailed structural information.

Q3: Where has Brevicompanine B been found in nature?

A3: Brevicompanine B has been isolated from two distinct fungal sources:

- Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []

- The fungus Aspergillus janus: This finding suggests a broader distribution of Brevicompanine B within the fungal kingdom. [, ]

Q4: Are there any synthetic routes to obtain Brevicompanine B?

A4: Although the provided abstracts do not mention specific synthesis strategies for Brevicompanine B, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。